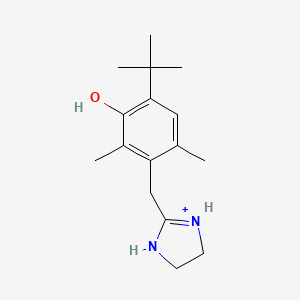

Oxymetazoline(1+)

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H25N2O+ |

|---|---|

Molecular Weight |

261.38 g/mol |

IUPAC Name |

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-3-ium-2-ylmethyl)-2,4-dimethylphenol |

InChI |

InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18)/p+1 |

InChI Key |

WYWIFABBXFUGLM-UHFFFAOYSA-O |

SMILES |

CC1=CC(=C(C(=C1CC2=[NH+]CCN2)C)O)C(C)(C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1CC2=[NH+]CCN2)C)O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxymetazoline on Alpha-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymetazoline is a sympathomimetic agent widely utilized as a topical decongestant. Its therapeutic effects are primarily mediated through its interaction with the alpha-adrenergic receptor system. This technical guide provides a comprehensive overview of the molecular mechanisms underlying oxymetazoline's action on alpha-1 (α₁) and alpha-2 (α₂) adrenergic receptors, its receptor subtype selectivity, downstream signaling cascades, and the experimental methodologies used to characterize these interactions.

Core Mechanism of Action

Oxymetazoline acts as a potent agonist at both α₁ and α₂-adrenergic receptors.[1] Its clinical effects, such as vasoconstriction to relieve nasal congestion, are a direct consequence of the activation of these receptors on vascular smooth muscle cells.[2][3] The specific physiological response is determined by the receptor subtype expression in a given tissue and the distinct downstream signaling pathways initiated by each receptor class.

Quantitative Analysis of Receptor Interaction

The affinity and functional potency of oxymetazoline for various alpha-adrenergic receptor subtypes have been quantified through numerous in vitro studies. The following tables summarize key binding affinity (Kᵢ) and functional potency (EC₅₀) values, providing a quantitative basis for understanding its receptor selectivity and pharmacological profile.

Table 1: Binding Affinity of Oxymetazoline for Alpha-Adrenergic Receptor Subtypes

| Receptor Subtype | pKᵢ | Kᵢ (nM) | Reference(s) |

| α₁ₐ | 7.5 ± 0.2 | ~31.6 | |

| α₁ₐ | 7.80 | ~15.8 | |

| α₁ₐ | - | Higher affinity than α₁ and α₁ₔ | [4][5] |

| α₁ | - | Lower affinity than α₁ₐ | [6] |

| α₁ₔ | - | 50-fold lower affinity than α₁ₐ | |

| α₂ₐ | - | 80-fold more potent than at α₂ₑ | [7] |

| α₂ₑ | - | Lower affinity than α₂ₐ | [8][9] |

| α₂C | - | Data not consistently available |

Note: Kᵢ values are derived from pKᵢ values where pKᵢ = -log(Kᵢ). Values can vary based on experimental conditions and cell systems used.

Table 2: Functional Activity of Oxymetazoline at Alpha-Adrenergic Receptor Subtypes

| Receptor Subtype | Functional Assay | Agonist Activity | pEC₅₀ | EC₅₀ (nM) | Eₘₐₓ (%) | Reference(s) |

| α₁ₐ | Calcium Mobilization | Partial Agonist | - | - | 78.4 | |

| α₁ₐ | Calcium Mobilization | Weak Partial Agonist | - | - | - | [10] |

| α₂ₑ | Calcium Mobilization | Full Agonist | - | More potent than xylometazoline | - | [8][9] |

Note: Eₘₐₓ is the maximal response relative to a reference full agonist (e.g., norepinephrine or a calcium ionophore).

Signaling Pathways

The activation of alpha-adrenergic receptors by oxymetazoline initiates distinct intracellular signaling cascades, leading to its physiological effects.

Alpha-1 Adrenergic Receptor Signaling

Upon binding of oxymetazoline to α₁-adrenergic receptors, the associated Gq protein is activated.[2] This initiates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[2]

Alpha-2 Adrenergic Receptor Signaling

Oxymetazoline's agonism at α₂-adrenergic receptors, which are coupled to Gi proteins, results in the inhibition of adenylyl cyclase.[2] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which contributes to the overall vasoconstrictor effect, particularly by opposing cAMP-mediated vasodilation.

Experimental Protocols

The characterization of oxymetazoline's interaction with adrenergic receptors relies on established in vitro pharmacological assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of oxymetazoline for different adrenergic receptor subtypes.

Methodology

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the desired human alpha-adrenergic receptor subtype (e.g., HEK293 cells).

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-prazosin for α₁ receptors, [³H]-yohimbine for α₂ receptors) and increasing concentrations of unlabeled oxymetazoline.

-

Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the oxymetazoline concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of oxymetazoline that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Calcium Mobilization Functional Assay

This assay measures the ability of oxymetazoline to activate α₁-adrenergic receptors and trigger an increase in intracellular calcium concentration.

Methodology

-

Cell Preparation:

-

Culture cells expressing the α₁-adrenergic receptor subtype of interest in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Agonist Stimulation:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of oxymetazoline to the wells.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity over time using a fluorescence plate reader or a microscope. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

Plot the peak fluorescence response against the logarithm of the oxymetazoline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of oxymetazoline that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect).

-

cAMP Accumulation Functional Assay

This assay is used to assess the functional activity of oxymetazoline at α₂-adrenergic receptors by measuring its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Methodology

-

Cell Preparation:

-

Culture cells expressing the α₂-adrenergic receptor subtype of interest.

-

-

Assay Protocol:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Concurrently, add varying concentrations of oxymetazoline.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the oxymetazoline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of oxymetazoline that causes 50% inhibition of cAMP production).

-

Conclusion

Oxymetazoline exerts its therapeutic effects through a complex interplay with alpha-1 and alpha-2 adrenergic receptors. Its higher affinity for the α₁ₐ subtype and its full agonist activity at the α₂ₑ subtype are key determinants of its pharmacological profile. The activation of the PLC/IP₃/Ca²⁺ pathway by α₁ receptors and the inhibition of the adenylyl cyclase/cAMP pathway by α₂ receptors synergistically contribute to its vasoconstrictor effects. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and the broader class of adrenergic agonists.

References

- 1. Oxymetazoline | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Oxymetazoline Hydrochloride? [synapse.patsnap.com]

- 4. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacologic specificity of alpha-2 adrenergic receptor subtypes (Conference) | OSTI.GOV [osti.gov]

- 8. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Noradrenaline, oxymetazoline and phorbol myristate acetate induce distinct functional actions and phosphorylation patterns of α1A-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling of Oxymetazoline Enantiomers: A Technical Guide

Introduction

Oxymetazoline is a synthetic sympathomimetic amine, widely utilized as a potent alpha-adrenergic agonist. It is commonly available as a racemic mixture, comprising equal amounts of two enantiomers: (+)-oxymetazoline and (-)-oxymetazoline. While the pharmacological properties of the racemic mixture are well-documented, a comprehensive understanding of the distinct contributions of each enantiomer to the overall activity profile is crucial for advancing drug development and refining therapeutic applications. This technical guide provides a detailed overview of the pharmacological profiling of oxymetazoline enantiomers, focusing on their interactions with adrenergic receptors and the subsequent signaling cascades.

Receptor Binding Affinity

A critical aspect of pharmacological profiling is determining the binding affinity of each enantiomer to its target receptors. This is typically achieved through radioligand binding assays, where the ability of the unlabeled enantiomers to displace a radiolabeled ligand from the receptor is quantified. The resulting inhibition constant (Ki) is a measure of the binding affinity, with lower Ki values indicating higher affinity.

Table 1: Hypothetical Binding Affinities (Ki, nM) of Oxymetazoline Enantiomers at Adrenergic Receptor Subtypes

| Enantiomer | α₁ₐ | α₁ₑ | α₁D | α₂ₐ | α₂ₑ | α₂C |

| (+)-Oxymetazoline | 5.2 | 15.8 | 25.1 | 0.8 | 3.5 | 12.6 |

| (-)-Oxymetazoline | 25.6 | 89.2 | 110.4 | 15.3 | 45.1 | 98.7 |

Functional Activity

Beyond binding, it is essential to characterize the functional activity of each enantiomer. This involves assessing their ability to activate (agonist) or block (antagonist) the receptor, and the potency with which they do so. Functional assays, such as measuring second messenger accumulation (e.g., cAMP, inositol phosphates) or downstream cellular responses (e.g., calcium mobilization), are employed to determine the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

Table 2: Hypothetical Functional Potencies (EC₅₀/IC₅₀, nM) of Oxymetazoline Enantiomers

| Enantiomer | Assay | α₁ₐ | α₂ₐ |

| (+)-Oxymetazoline | Calcium Mobilization (EC₅₀) | 12.5 | N/A |

| cAMP Inhibition (IC₅₀) | N/A | 2.1 | |

| (-)-Oxymetazoline | Calcium Mobilization (EC₅₀) | 150.2 | N/A |

| cAMP Inhibition (IC₅₀) | N/A | 88.4 |

Signaling Pathways

Activation of adrenergic receptors by oxymetazoline enantiomers initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to elucidating the mechanism of action.

α₁-Adrenergic Receptor Signaling

α₁-adrenergic receptors are Gq-protein coupled receptors. Agonist binding, such as by the active oxymetazoline enantiomer, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

α₂-Adrenergic Receptor Signaling

α₂-adrenergic receptors are coupled to Gi-proteins. Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for generating reliable and reproducible pharmacological data.

Radioligand Binding Assay Workflow

This assay quantifies the affinity of the oxymetazoline enantiomers for adrenergic receptors.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the adrenergic receptor subtype of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁ receptors, [³H]-rauwolscine for α₂ receptors) and varying concentrations of the unlabeled oxymetazoline enantiomer.

-

Incubation: Allow the binding reaction to reach equilibrium at a defined temperature (e.g., 25°C) for a specific duration.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay Workflow

This assay measures the ability of the enantiomers to activate Gq-coupled α₁-adrenergic receptors.

Protocol:

-

Cell Culture: Plate cells stably or transiently expressing the α₁-adrenergic receptor subtype in a microplate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will be taken up by the cells.

-

Compound Addition: Add varying concentrations of the oxymetazoline enantiomer to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

cAMP Accumulation Assay Workflow

This assay determines the ability of the enantiomers to inhibit adenylyl cyclase activity via Gi-coupled α₂-adrenergic receptors.

Protocol:

-

Cell Culture: Plate cells expressing the α₂-adrenergic receptor subtype in a microplate.

-

Stimulation: Pre-treat the cells with an adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP.

-

Compound Addition: Add varying concentrations of the oxymetazoline enantiomer to the wells.

-

Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

A thorough pharmacological profiling of oxymetazoline enantiomers is essential for a complete understanding of its mechanism of action and for the rational design of new, more selective therapeutic agents. By systematically determining the binding affinities and functional potencies of the individual (+)- and (-)-enantiomers at various adrenergic receptor subtypes and elucidating their downstream signaling pathways, researchers can gain valuable insights into the stereoselectivity of adrenergic receptor interactions. The application of robust and well-defined experimental protocols is critical to ensure the accuracy and reproducibility of these findings, ultimately contributing to the development of safer and more effective drugs.

The Genesis of a Nasal Decongestant: A Technical History of Oxymetazoline's Development and Therapeutic Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymetazoline, a widely recognized imidazoline derivative, has been a cornerstone of symptomatic relief for nasal congestion for over half a century. Its journey from a chemical novelty to a globally utilized therapeutic agent is a compelling narrative of targeted drug design, pharmacological investigation, and clinical validation. This technical guide provides a comprehensive overview of the historical development and discovery of oxymetazoline for therapeutic use. It delves into its initial synthesis, the elucidation of its mechanism of action as a potent α-adrenergic agonist, and the evolution of experimental protocols used to substantiate its efficacy and safety. Quantitative data from key studies are summarized, and the signaling pathways integral to its vasoconstrictive effects are visually represented. This document serves as a detailed resource for researchers, scientists, and drug development professionals interested in the legacy and enduring therapeutic relevance of oxymetazoline.

Discovery and Initial Synthesis

The story of oxymetazoline begins in the early 1960s at the laboratories of E. Merck in Darmstadt, Germany. Building upon the existing knowledge of imidazoline compounds, chemists Wolfgang Fruhstorfer and Helmut Müller-Calgan successfully synthesized a new derivative of xylometazoline. This novel compound, oxymetazoline, was first disclosed in a German patent filed in 1961.[1] The synthesis, as described in the patent, involves the reaction of (4-tert-butyl-2,6-dimethyl-3-hydroxyphenyl)acetonitrile with ethylenediamine.[2][3] This innovative synthesis yielded a compound with promising pharmacological properties that would soon be recognized for its potent vasoconstrictive effects.

Elucidation of the Mechanism of Action: An Alpha-Adrenergic Agonist

Early pharmacological investigations quickly identified oxymetazoline as a direct-acting sympathomimetic agent. Its primary mechanism of action is the agonism of α-adrenergic receptors, which are prevalent in the smooth muscle of blood vessels. This interaction triggers a signaling cascade that leads to vasoconstriction, the narrowing of blood vessels. In the context of nasal congestion, this action on the blood vessels of the nasal mucosa reduces blood flow and swelling, thereby alleviating the sensation of a blocked nose.[4]

Oxymetazoline is a selective agonist for α1-adrenergic receptors and a partial agonist for α2-adrenergic receptors.[5] Subsequent and more detailed research has further refined our understanding of its receptor subtype selectivity. Studies have indicated that oxymetazoline exhibits a higher affinity for the α2A adrenergic receptor subtype compared to others.[6] One study, which examined the mRNA expression of α-adrenoceptor subtypes in human nasal mucosa, found the following rank order of expression: α(2A) > α(1A) ≥ α(2B) > α(1D) ≥ α(2C) >> α(1B).[7] This high expression of the α2A subtype in the target tissue likely contributes to the potent decongestant effect of oxymetazoline.

Signaling Pathways

The vasoconstrictive effect of oxymetazoline is mediated through two primary signaling pathways initiated by its binding to α1 and α2-adrenergic receptors, which are G-protein coupled receptors.

-

α1-Adrenergic Receptor Pathway (Gq-coupled): Upon binding of oxymetazoline to the α1-adrenergic receptor, the associated Gq protein is activated. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the contraction of vascular smooth muscle cells and subsequent vasoconstriction.[4][5]

-

α2-Adrenergic Receptor Pathway (Gi-coupled): When oxymetazoline acts as a partial agonist on the α2-adrenergic receptor, the associated Gi protein is activated. This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Reduced cAMP levels contribute to smooth muscle contraction and vasoconstriction.[4][5]

Preclinical and Clinical Development

Following its synthesis and initial pharmacological characterization, oxymetazoline underwent preclinical and clinical development to establish its therapeutic utility and safety profile.

Preclinical Studies: Establishing Vasoconstrictive Efficacy

Experimental Workflow for Early Preclinical Evaluation of Nasal Decongestants

Methodologies in Early Preclinical Studies:

-

Animal Models: Various animal models, including dogs, rabbits, and guinea pigs, were commonly used to study the effects of drugs on the nasal mucosa.

-

Induction of Nasal Congestion: To mimic the conditions of rhinitis, nasal congestion was often induced experimentally. This was typically achieved through the local application of inflammatory mediators such as histamine or bradykinin, which cause vasodilation and increased vascular permeability.[8][9][10][11]

-

Measurement of Vasoconstriction: The vasoconstrictive effects of oxymetazoline would have been assessed through various means, including direct observation of the nasal mucosa for changes in color and swelling, and potentially early forms of plethysmography to measure changes in tissue volume.

-

Dose-Response Analysis: By administering different doses of oxymetazoline, researchers could establish a dose-response relationship and determine the effective dose 50 (ED50), the dose that produces 50% of the maximum response.

-

Safety Assessment: A critical component of these early studies was the assessment of safety. This included monitoring for systemic effects, such as changes in blood pressure, and local effects, such as irritation of the nasal mucosa.

Clinical Trials: Quantifying Efficacy and Safety in Humans

The promising results from preclinical studies paved the way for clinical trials in humans. These trials were designed to rigorously evaluate the efficacy, safety, and duration of action of oxymetazoline as a nasal decongestant. The first commercial formulation of oxymetazoline, Afrin, was introduced as a prescription medication in 1966 and later became an over-the-counter product in 1975.

Methodologies in Clinical Trials:

The objective measurement of nasal patency has been a cornerstone of clinical trials for nasal decongestants. Two primary techniques have been employed:

-

Rhinomanometry: This technique measures nasal airway resistance by simultaneously recording nasal airflow and the pressure gradient required to produce that flow.[12] It provides a quantitative measure of nasal obstruction.

-

Acoustic Rhinometry: This method uses sound waves to map the cross-sectional area and volume of the nasal cavity, providing a detailed anatomical assessment of nasal patency.[13]

In addition to these objective measures, patient-reported outcomes have been crucial in assessing the symptomatic relief provided by oxymetazoline. Subjective measures often include:

-

Visual Analog Scales (VAS): Patients rate the severity of their nasal congestion on a continuous scale.

-

Categorical Scoring: Patients use a numbered scale to rate the severity of symptoms.[14][15]

Key Findings from Clinical Studies:

Numerous clinical trials have consistently demonstrated the efficacy of oxymetazoline in providing rapid and long-lasting relief from nasal congestion.

-

Duration of Action: Studies have shown that a single dose of 0.05% oxymetazoline nasal spray can provide statistically significant and clinically meaningful relief from nasal congestion for up to 12 hours.[14][15]

-

Objective and Subjective Improvement: Clinical trials utilizing both rhinomanometry and subjective scoring have shown significant improvements in nasal airflow and reductions in the sensation of congestion following oxymetazoline administration compared to placebo.[5][13][16][17]

Quantitative Data from Clinical Trials

| Parameter | Measurement Technique | Result | Reference |

| Nasal Airway Resistance (NAR) | Rhinomanometry | Statistically significant decrease in NAR compared to placebo. | [13][16][17] |

| Nasal Volume and Cross-Sectional Area | Acoustic Rhinometry | Statistically significant increase in nasal volume and cross-sectional area. | [13][16] |

| Subjective Nasal Congestion | Visual Analog Scale / Categorical Scoring | Statistically significant reduction in patient-reported congestion scores. | [5][14][15] |

| Duration of Effect | Rhinomanometry and Subjective Scores | Up to 12 hours of relief from a single 0.05% dose. | [14][15] |

Evolution of Therapeutic Applications

Initially developed and marketed as a nasal decongestant for rhinitis, the therapeutic applications of oxymetazoline have expanded over the years, a testament to its well-defined mechanism of action.

-

Rosacea: A topical cream formulation of oxymetazoline has been approved for the treatment of persistent facial erythema (redness) associated with rosacea, leveraging its vasoconstrictive properties to reduce blood flow to the skin.

-

Acquired Blepharoptosis: An ophthalmic solution of oxymetazoline is used to treat acquired blepharoptosis (drooping eyelid) by stimulating the alpha-adrenergic receptors in the Müller's muscle, causing it to contract and lift the eyelid.[3]

-

Dental Anesthesia: Oxymetazoline is used in combination with a local anesthetic in a nasal spray formulation to provide regional anesthesia for certain dental procedures. Its vasoconstrictive effect helps to localize the anesthetic and prolong its action.[3]

Conclusion

The historical development of oxymetazoline is a classic example of successful pharmaceutical innovation. From its rational design and synthesis in the early 1960s to its thorough preclinical and clinical evaluation, oxymetazoline has established itself as a safe and effective therapeutic agent. Its enduring presence in the therapeutic landscape is a direct result of its potent and selective mechanism of action as an α-adrenergic agonist. The evolution of experimental techniques, from early animal models to sophisticated methods of measuring nasal patency in humans, has provided a robust body of evidence supporting its clinical use. For researchers and drug development professionals, the story of oxymetazoline offers valuable insights into the process of drug discovery and the principles of clinical pharmacology. Its journey from a German laboratory to a household name underscores the power of targeted scientific inquiry in addressing common human ailments.

References

- 1. data.epo.org [data.epo.org]

- 2. Oxymetazoline [drugfuture.com]

- 3. Oxymetazoline | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Oxymetazoline Hydrochloride? [synapse.patsnap.com]

- 5. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 6. atsjournals.org [atsjournals.org]

- 7. atsjournals.org [atsjournals.org]

- 8. Comparative nasal effects of bradykinin and histamine: influence on nasal airways resistance and plasma protein exudation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The roles of histamine, leukotriene C4 and bradykinin on nasal vascular permeability in experimental nasal allergy of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative nasal effects of bradykinin and histamine: influence on nasal airways resistance and plasma protein exudation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nasal provocation with bradykinin induces symptoms of rhinitis and a sore throat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rhinomanometry - Wikipedia [en.wikipedia.org]

- 13. The nasal airways response in normal subjects to oxymetazoline spray: randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topical nasal decongestant oxymetazoline (0.05%) provides relief of nasal symptoms for 12 hours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rhinologyjournal.com [rhinologyjournal.com]

- 16. A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The nasal airways response in normal subjects to oxymetazoline spray: randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Oxymetazoline to Adrenergic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of oxymetazoline for various adrenergic receptor subtypes. Oxymetazoline is a potent alpha-adrenergic agonist widely utilized for its vasoconstrictive properties, most notably as a nasal decongestant.[1][2] Its therapeutic efficacy and potential side effects are intrinsically linked to its interaction with specific adrenergic receptor subtypes. Understanding its binding profile is therefore crucial for drug development and pharmacological research.

Core Findings: Oxymetazoline's Adrenergic Receptor Affinity

Oxymetazoline demonstrates a complex interaction with adrenergic receptors, acting as a selective agonist for α1-adrenoceptors and a partial agonist for α2-adrenoceptors.[3] In vitro studies, primarily radioligand competition assays, have elucidated its binding affinities (Ki) for various α-adrenergic subtypes. These studies consistently show that oxymetazoline possesses a higher affinity for α2A and α1A subtypes compared to others.[4] Notably, it exhibits little to no significant activity at β-adrenergic receptors.

Quantitative Binding Affinity Data

The following tables summarize the quantitative data on the in vitro binding affinity of oxymetazoline to human adrenergic receptor subtypes, as determined by radioligand binding assays. The data is compiled from studies utilizing transfected HEK293 cells expressing the respective receptor subtypes.

Table 1: Binding Affinity of Oxymetazoline for α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| α1A | [3H]-prazosin | 3.0 | [4] |

| α1B | [3H]-prazosin | 540 | [4] |

| α1D | [3H]-prazosin | 110 | [4] |

Table 2: Binding Affinity of Oxymetazoline for α2-Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| α2A | [3H]-RX821002 | 3.8 | [4] |

| α2B | [3H]-RX821002 | 14 | [5] |

| α2C | [3H]-RX821002 | 27 | [4] |

Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of oxymetazoline's binding affinity is predominantly achieved through competitive radioligand binding assays.[6][7] This technique is considered the gold standard for quantifying ligand-receptor interactions.[6]

General Protocol: Competitive Radioligand Binding Assay

This protocol outlines the key steps for determining the binding affinity of oxymetazoline for a specific adrenergic receptor subtype expressed in a cell line (e.g., HEK293).

1. Membrane Preparation:

-

Culture cells stably expressing the adrenergic receptor subtype of interest.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-RX821002 for α2 receptors).

-

Add increasing concentrations of unlabeled oxymetazoline to compete with the radioligand for binding to the receptor.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radioactive ligand known to bind to the receptor.

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of oxymetazoline.

-

Plot the specific binding as a function of the logarithm of the oxymetazoline concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of oxymetazoline that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizations

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine.[9] Oxymetazoline, as an agonist, activates these receptors, leading to downstream cellular responses.

References

- 1. Oxymetazoline | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The nasal airways response in normal subjects to oxymetazoline spray: randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oxymetazoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adrenergic receptor alpha-2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Oxymetazoline(1+)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymetazoline is a potent sympathomimetic agent widely utilized as a topical decongestant.[1] Its therapeutic effects are primarily mediated through its interaction with α-adrenergic receptors.[1][2] A comprehensive understanding of the structure-activity relationship (SAR) of oxymetazoline is paramount for the rational design of novel α-adrenergic agonists with improved selectivity and therapeutic profiles. This guide provides a detailed analysis of the key structural features of oxymetazoline that govern its affinity and efficacy at α-adrenergic receptor subtypes, supported by quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Oxymetazoline is an imidazoline derivative characterized by a 2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethyl-6-tert-butyl-phenol structure.[1] It acts as a direct-acting α-adrenergic agonist with a higher affinity for α2-adrenergic receptors compared to α1-adrenergic receptors.[2]

Core Structure-Activity Relationships of Imidazoline Analogs

The pharmacological activity of oxymetazoline and related imidazoline compounds is dictated by three key structural components: the imidazoline ring, the bridging group, and the aromatic moiety.

-

Imidazoline Ring: The 4,5-dihydro-1H-imidazole core is crucial for agonistic activity. The basicity of the nitrogen atoms within this ring system is thought to be important for the interaction with the receptor.

-

Bridging Group: A single methylene (-CH2-) bridge connecting the imidazoline ring to the aromatic system is a common feature among potent α-adrenergic agonists. Variations in the length and composition of this bridge can significantly impact activity and selectivity.

-

Aromatic System: The nature and position of substituents on the phenyl ring are critical determinants of affinity and selectivity for α-adrenergic receptor subtypes. In oxymetazoline, the combination of a hydroxyl group and bulky alkyl substituents on the phenyl ring contributes to its specific pharmacological profile.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of oxymetazoline and its close analog, xylometazoline, at various human α-adrenergic receptor subtypes. This data provides a quantitative basis for understanding the subtle structural differences that influence receptor interaction.

Table 1: Binding Affinities (pKi) of Oxymetazoline and Xylometazoline at Human α-Adrenoceptor Subtypes

| Compound | α1A | α1B | α1D | α2A | α2B | α2C |

| Oxymetazoline | 8.26 | 7.07 | 6.81 | 8.89 | 7.79 | 8.36 |

| Xylometazoline | 7.45 | 6.91 | 6.45 | 8.52 | 8.33 | 8.01 |

Data compiled from Haenisch et al., 2010.[3]

Table 2: Functional Potencies (pEC50) of Oxymetazoline and Xylometazoline at Human α-Adrenoceptor Subtypes

| Compound | α1A | α1B | α1D | α2A | α2B | α2C |

| Oxymetazoline | 6.5 (partial agonist) | No activity | No activity | 8.35 | 8.51 | 7.96 |

| Xylometazoline | 6.2 (partial agonist) | No activity | No activity | 7.98 | 8.02 | 7.64 |

Data compiled from Haenisch et al., 2010 and Horie et al., 1995.[3][4]

From this data, it is evident that oxymetazoline exhibits a higher affinity for the α1A-adrenoceptor subtype compared to xylometazoline.[3][5] In functional assays, both compounds act as partial agonists at the α1A-adrenoceptor.[3][4] At the α2-adrenoceptors, both oxymetazoline and xylometazoline are full agonists, with oxymetazoline being more potent at the α2B subtype.[3][5]

Signaling Pathways

The activation of α1 and α2-adrenergic receptors by oxymetazoline initiates distinct intracellular signaling cascades.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are Gq-protein coupled receptors. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi-proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Experimental Protocols for SAR Analysis

The determination of the structure-activity relationship of oxymetazoline and its analogs relies on a combination of in vitro pharmacological assays.

General Workflow for a Structure-Activity Relationship Study

A typical SAR study involves the synthesis of a library of analogs followed by a cascade of in vitro assays to determine their affinity and functional activity at the target receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for α-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human α-adrenergic receptor subtype of interest.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 or [3H]-yohimbine for α2) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional potency (EC50) and efficacy of test compounds at α1-adrenergic receptors.

Methodology:

-

Cell Culture: Cells stably expressing the α1-adrenergic receptor subtype are plated in multi-well plates.

-

Dye Loading: The cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Increasing concentrations of the test compound are added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular Ca2+, is measured over time using a fluorescence plate reader.

-

Data Analysis: Dose-response curves are generated to determine the EC50 and maximal response (Emax) for each compound.

Objective: To determine the functional potency (EC50) and efficacy of test compounds at α2-adrenergic receptors.

Methodology:

-

Cell Culture: Cells stably expressing the α2-adrenergic receptor subtype are cultured.

-

Stimulation: The cells are pre-treated with forskolin to stimulate adenylyl cyclase and then incubated with increasing concentrations of the test compound.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Dose-response curves are generated to determine the EC50 and the maximal inhibition of forskolin-stimulated cAMP production.

Conclusion

The structure-activity relationship of oxymetazoline is a complex interplay of its imidazoline core, methylene bridge, and substituted phenyl ring. Quantitative analysis reveals a preference for α2-adrenergic receptors, with specific subtypes showing differential affinities and functional responses. The hydroxyl and tert-butyl groups on the phenyl ring are key for its interaction with the α1A-adrenoceptor. A thorough understanding of these SAR principles, derived from systematic pharmacological evaluation using the described experimental protocols, is essential for the development of next-generation α-adrenergic agonists with enhanced therapeutic properties. Further exploration of modifications to the oxymetazoline scaffold may lead to the discovery of novel compounds with improved receptor subtype selectivity and tailored functional activities.

References

- 1. Oxymetazoline | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

An Exploratory Analysis of the Off-Target Effects of Oxymetazoline(1+)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxymetazoline, a well-known α-adrenergic receptor agonist, is widely utilized as a topical vasoconstrictor for nasal decongestion. While its on-target effects are well-characterized, a growing body of evidence indicates that oxymetazoline interacts with a range of other receptors, leading to a variety of off-target effects. This technical guide provides an in-depth exploration of these off-target interactions, with a particular focus on its activity at serotonin and imidazoline receptors. This document is intended for researchers, scientists, and drug development professionals, and provides a comprehensive overview of the quantitative pharmacology, experimental methodologies, and signaling pathways associated with the off-target effects of oxymetazoline.

Introduction

Oxymetazoline is an imidazole derivative that primarily functions as a selective agonist at α1- and, to a lesser extent, α2-adrenergic receptors.[1] This agonism leads to vasoconstriction of blood vessels in the nasal mucosa, providing relief from nasal congestion.[1] However, the pharmacological profile of oxymetazoline extends beyond its adrenergic activity. Systemic absorption can lead to a range of side effects, including cardiovascular and central nervous system effects, which may be attributable to its interaction with non-adrenergic receptors.[2] A thorough understanding of these off-target effects is crucial for a complete safety and efficacy assessment of oxymetazoline and for the development of more selective therapeutic agents.

Quantitative Analysis of Receptor Binding and Functional Activity

The interaction of oxymetazoline with its primary and off-target receptors has been quantified through various in vitro assays. The following tables summarize the binding affinities (Kd, Ki) and functional potencies (EC50, IC50) of oxymetazoline at adrenergic, serotonergic, and imidazoline receptors.

Table 1: Adrenergic Receptor Binding Affinity and Functional Potency of Oxymetazoline

| Receptor Subtype | Binding Affinity (Kd/Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |

| α1A-AR | 6 | Partial Agonist | 40.7 |

| α1B-AR | 320 | No measurable activity | 79.4 |

| α1D-AR | 390 | No measurable activity | 240 |

| α2-AR | 15 (Ki) | Partial Agonist | 13.5 (EC50), 63 (IC50) |

Data sourced from United States Biological data sheet.[3]

Table 2: Serotonin Receptor Binding Affinity and Functional Potency of Oxymetazoline

| Receptor Subtype | Binding Affinity (Kd, nM) | Functional Activity | Potency (EC50, nM) |

| 5-HT1A | 4.68 | Full Agonist | 18.6 |

| 5-HT1B | 25.7 | Full Agonist | 24.0 |

| 5-HT1C | 110 (agonist state), 257 (antagonist state) | Mixed Agonist-Antagonist | 269 |

| 5-HT1D | 5.01 | Full Agonist | 44.7 |

Data sourced from United States Biological data sheet.[3]

Off-Target Signaling Pathways

Oxymetazoline's interaction with off-target receptors triggers distinct intracellular signaling cascades. Understanding these pathways is essential for predicting the physiological consequences of its off-target effects.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[2][4] Activation of the 5-HT1A receptor by an agonist like oxymetazoline initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][5] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the dissociated G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[2] This results in neuronal hyperpolarization and a reduction in neuronal excitability.[3]

Serotonin 5-HT1B and 5-HT1D Receptor Signaling

Similar to the 5-HT1A receptor, both 5-HT1B and 5-HT1D receptors are coupled to Gi/o proteins.[6] Their activation by oxymetazoline also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[7] These receptors are often found as presynaptic autoreceptors on serotonergic neurons, where their activation inhibits the release of serotonin.[7][8] They also function as heteroreceptors on other types of neurons, modulating the release of other neurotransmitters such as glutamate and GABA.[7]

Serotonin 5-HT1C (now 5-HT2C) Receptor Signaling

The receptor historically referred to as 5-HT1C is now classified as the 5-HT2C receptor.[6] Unlike the 5-HT1 subfamily, 5-HT2C receptors are coupled to Gq/G11 proteins.[9] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9] Oxymetazoline's mixed agonist-antagonist activity at this receptor suggests a complex interaction that can either stimulate or inhibit this pathway depending on the cellular context.[3]

Imidazoline I1 Receptor Signaling

Oxymetazoline, as an imidazoline derivative, also interacts with imidazoline receptors. The I1-imidazoline receptor is not coupled to the conventional G-protein signaling pathways.[1][10] Instead, its activation leads to the hydrolysis of choline phospholipids, generating diacylglycerol (DAG) and arachidonic acid.[1][10] This pathway is distinct from the PLC-mediated DAG production seen with Gq-coupled receptors. The signaling cascade downstream of I1 receptor activation is thought to be similar to that of the interleukin family of receptors.[1]

Experimental Protocols

The characterization of oxymetazoline's off-target effects relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (oxymetazoline) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., 5-HT1A)

-

Radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A)

-

Unlabeled oxymetazoline hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgSO4)

-

Non-specific binding ligand (e.g., 10 µM serotonin)

-

96-well microfilter plates (e.g., GF/B filters)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well microfilter plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radiolabeled ligand, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding ligand, 50 µL of radiolabeled ligand, and 100 µL of membrane suspension.

-

Competition: 50 µL of oxymetazoline at various concentrations (serial dilution), 50 µL of radiolabeled ligand, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the microfilter plate. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the oxymetazoline concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of oxymetazoline that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation

This assay measures the ability of oxymetazoline to modulate the intracellular concentration of cyclic AMP (cAMP), a key second messenger for Gi- and Gs-coupled receptors.

Materials:

-

Cells expressing the receptor of interest (e.g., 5-HT1A)

-

Cell culture medium

-

Assay buffer

-

Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors)

-

Oxymetazoline hydrochloride

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader compatible with the detection kit

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and grow to confluence.

-

Cell Stimulation:

-

For Gi-coupled receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D): Pre-treat cells with various concentrations of oxymetazoline, followed by stimulation with a fixed concentration of forskolin to induce cAMP production.

-

For Gs-coupled receptors: Treat cells with various concentrations of oxymetazoline.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the cAMP concentration against the logarithm of the oxymetazoline concentration.

-

Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) value from the dose-response curve.

-

Functional Assay: Inositol Phosphate Accumulation

This assay is used to measure the functional activity of compounds at Gq-coupled receptors (e.g., 5-HT2C) by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.

Materials:

-

Cells expressing the Gq-coupled receptor of interest

-

Cell culture medium containing [3H]-myo-inositol

-

Assay buffer containing LiCl (to inhibit inositol monophosphatase)

-

Oxymetazoline hydrochloride

-

Ion-exchange chromatography columns (e.g., Dowex AG1-X8)

-

Scintillation counter

Procedure:

-

Cell Labeling: Culture cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Cell Stimulation: Wash the cells and pre-incubate with assay buffer containing LiCl. Then, stimulate the cells with various concentrations of oxymetazoline.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Extraction of Inositol Phosphates: Terminate the reaction by adding a strong acid (e.g., perchloric acid). Neutralize the extract and separate the total inositol phosphates from free [3H]-myo-inositol using ion-exchange chromatography.

-

Radioactivity Measurement: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the oxymetazoline concentration to generate a dose-response curve and determine the EC50 value.

Discussion and Conclusion

The data presented in this guide clearly demonstrate that oxymetazoline's pharmacological profile is more complex than its classification as a simple α-adrenergic agonist would suggest. Its potent activity at multiple serotonin receptor subtypes, particularly the 5-HT1 family, indicates a significant potential for serotonergic modulation. The full agonist activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors, all of which are coupled to inhibitory Gi/o proteins, suggests that oxymetazoline may exert inhibitory effects on neuronal activity in various brain regions. This could contribute to some of its observed central nervous system side effects.

The mixed agonist-antagonist profile at the 5-HT2C receptor further complicates its pharmacological actions, as this receptor is involved in the regulation of mood, appetite, and other complex behaviors. The interaction with imidazoline I1 receptors, which are involved in the central regulation of blood pressure, may also contribute to the cardiovascular side effects observed with systemic exposure to oxymetazoline.

For drug development professionals, this information highlights the importance of comprehensive off-target screening for even well-established drugs. The development of more selective α-adrenergic agonists with reduced affinity for serotonergic and imidazoline receptors could lead to therapies with improved safety profiles. For researchers, the off-target activities of oxymetazoline present an opportunity to use it as a pharmacological tool to probe the functions of these other receptor systems.

References

- 1. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT1 receptor - Wikipedia [en.wikipedia.org]

- 7. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The 5-HT and PLC Signaling Pathways Regulate the Secretion of IL-1β, TNF-α and BDNF from NG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Era: Exploring the Potential of Novel Oxymetazoline(1+) Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Oxymetazoline, a well-established α-adrenergic agonist, has long been a mainstay in symptomatic relief for nasal congestion and, more recently, has found applications in the treatment of persistent facial erythema in rosacea and acquired blepharoptosis.[1][2] Its mechanism of action, centered on the activation of α1 and α2-adrenergic receptors, leads to vasoconstriction and subsequent therapeutic effects.[2][3] However, the therapeutic potential of the core imidazoline scaffold extends far beyond these initial indications. The development of novel oxymetazoline(1+) derivatives—positively charged analogs of the parent molecule—is opening up new avenues for targeted therapies with potentially enhanced efficacy and novel applications. This technical guide provides a comprehensive overview of the burgeoning field of novel oxymetazoline(1+) derivatives, focusing on their potential therapeutic applications, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation.

Core Concepts: Mechanism of Action and Signaling Pathways

The therapeutic effects of oxymetazoline and its derivatives are primarily mediated through their interaction with α-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Understanding the downstream signaling cascades of the key receptor subtypes, α1 and α2, is fundamental to appreciating the therapeutic potential and possible side effects of these compounds.

α1-Adrenergic Receptor Signaling:

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates a signaling cascade that leads to smooth muscle contraction. This pathway is central to the vasoconstrictive effects of oxymetazoline.

α2-Adrenergic Receptor Signaling:

The α2-adrenergic receptors are coupled to Gi proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can modulate neurotransmitter release and has sympatholytic effects.

Potential Therapeutic Applications of Novel Oxymetazoline(1+) Derivatives

Research into novel imidazoline derivatives with structural similarities to oxymetazoline has unveiled a range of promising therapeutic applications beyond its traditional uses. These include potential treatments for cancer, neurodegenerative diseases, and cardiovascular disorders.

Anticancer Potential

Recent studies have explored the cytotoxic effects of novel imidazole-based compounds against various cancer cell lines. While not direct derivatives of oxymetazoline, these structurally related compounds provide a proof-of-concept for the anticancer potential of the broader imidazoline scaffold.

For instance, novel imidazo[1,2-c]quinazolines and imidazo[1,2-a]pyridine hybrids have demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7), cervical cancer (HeLa), lung cancer (A549), and liver carcinoma (HepG2) cell lines.[4][5] One study on novel tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivatives identified a compound with an IC50 of 11.91 µM against glioblastoma multiforme cells (U-87MG), inducing apoptosis via the generation of reactive oxygen species (ROS).[6]

Table 1: Cytotoxicity of Novel Imidazole-Based Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-c]quinazolines | MCF-7 | < 1 µg/mL | [4] |

| Imidazo[1,2-a]pyridine Hybrid (HB9) | A549 | 50.56 | [5] |

| Imidazo[1,2-a]pyridine Hybrid (HB10) | HepG2 | 51.52 | [5] |

| Tetrahydrobenzo(g)imidazo[α-1,2]quinolone (derivative 5c) | U-87MG | 11.91 | [6] |

Neuroprotective Effects

The imidazoline scaffold is also being investigated for its neuroprotective properties. Studies on related compounds suggest potential applications in neurodegenerative diseases like Parkinson's disease. For example, stellettin B, a marine-derived compound, has been shown to protect SH-SY5Y neuroblastoma cells from 6-hydroxydopamine (6-OHDA)-induced damage by inhibiting apoptosis and oxidative stress through the Nrf2/HO-1 pathway.[7][8] While not a direct oxymetazoline derivative, this research highlights a potential therapeutic avenue for novel imidazoline compounds.

Cardiovascular Applications

The well-established effects of imidazoline derivatives on adrenergic receptors make them interesting candidates for cardiovascular therapies. While oxymetazoline itself is known for its vasoconstrictive properties, novel derivatives could be designed to have more nuanced effects on the cardiovascular system. Research into imidazoline receptor ligands has shown potential for the treatment of hypertension and other cardiovascular diseases.

Ocular Applications

Oxymetazoline has been investigated for its potential to lower intraocular pressure, suggesting a possible application in the treatment of glaucoma.[9][10] A study in monkeys and rabbits demonstrated that oxymetazoline reduces intraocular pressure by decreasing aqueous humor flow rates and increasing uveoscleral outflow.[1] Further development of novel derivatives could lead to more potent and selective agents for glaucoma therapy.

Experimental Protocols

The discovery and development of novel oxymetazoline(1+) derivatives rely on a suite of robust experimental protocols to characterize their synthesis, binding affinity, efficacy, and potential therapeutic effects.

Synthesis of Novel Derivatives

The synthesis of novel imidazole-based compounds often involves multi-step reactions. A general workflow for the synthesis of a novel derivative might include:

A specific example is the synthesis of 1,2,4,5-tetrasubstituted imidazoles, which can be achieved through a one-pot, four-component condensation reaction of benzil, an aldehyde, an amine, and ammonium acetate, often catalyzed by a nanostructured molten salt.[11]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of novel compounds on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, U-87MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The novel compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 24 or 48 hours). A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.[4][6]

In Vitro Neuroprotection Assay

Objective: To assess the neuroprotective effects of novel compounds against a neurotoxin-induced cell death model.

Methodology:

-

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium and maintained under standard cell culture conditions.

-

Pretreatment: Cells are pretreated with various concentrations of the novel compound for a specific duration (e.g., 1 hour).

-

Neurotoxin Exposure: A neurotoxin, such as 6-hydroxydopamine (6-OHDA), is added to the cells to induce cell damage.

-

Cell Viability Assessment: After a defined incubation period (e.g., 18 hours), cell viability is assessed using a reagent like alamarBlue®. The fluorescence or absorbance is measured with a plate reader.

-

Apoptosis Analysis: To confirm the mode of cell death, techniques like Hoechst 33342 staining can be used to visualize nuclear morphology and identify apoptotic cells.

-

Data Analysis: The protective effect of the compound is determined by comparing the viability of cells pretreated with the compound to those treated with the neurotoxin alone.[7]

Future Directions and Conclusion

The exploration of novel oxymetazoline(1+) derivatives and related imidazoline compounds represents a promising frontier in drug discovery. The versatility of the imidazoline scaffold allows for the development of compounds with a wide range of pharmacological activities, from anticancer and neuroprotective to cardiovascular and ocular therapeutic agents.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the oxymetazoline structure to optimize binding affinity, selectivity for specific adrenergic receptor subtypes, and desired therapeutic effects.

-

Targeted Drug Design: Leveraging the understanding of receptor structures and signaling pathways to design derivatives with specific pharmacological profiles, potentially minimizing off-target effects.

-

In Vivo Efficacy and Safety Studies: Rigorous preclinical testing of promising lead compounds in relevant animal models to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

References

- 1. Effect of oxymetazoline on aqueous humor dynamics and ocular blood flow in monkeys and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxymetazoline | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]

- 4. Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Marine Drugs | Free Full-Text | In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway [mdpi.com]

- 9. Effect of oxymetazoline nasal spray on intraocular pressure and retrobulbar hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stellettin B Induces Cell Death in Bladder Cancer Via Activating the Autophagy/DAPK2/Apoptosis Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Modeling of Oxymetazoline(1+) and Its Interactions with Adrenergic Receptors: A Technical Guide

This technical guide provides an in-depth analysis of the molecular interactions between the cationic form of oxymetazoline (oxymetazoline(1+)) and its primary targets, the α-adrenergic receptors. It covers the molecular modeling approaches used to understand these interactions, the downstream signaling pathways, and the experimental protocols for quantifying receptor binding and functional activity. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction to Oxymetazoline

Oxymetazoline is an imidazole derivative that functions as a potent, direct-acting sympathomimetic agent with a strong affinity for α-adrenergic receptors.[1] It is clinically used as a topical decongestant in nasal sprays to alleviate sinus and nasal congestion and as a treatment for persistent facial redness (erythema) associated with rosacea.[1][2][3] Its therapeutic effects are primarily mediated by its action as an agonist at α1- and α2-adrenergic receptors, leading to vasoconstriction.[1][2][4]

Adrenergic Receptors: The Targets of Oxymetazoline

Oxymetazoline's pharmacological effects stem from its interaction with various subtypes of α-adrenoceptors. These G-protein coupled receptors (GPCRs) are classified into two main groups, α1 and α2, which are further divided into subtypes: α1A, α1B, α1D, and α2A, α2B, α2C.

Studies have shown that oxymetazoline exhibits differential affinity and efficacy across these subtypes. It generally displays a higher affinity for the α1A-adrenoceptor subtype compared to others.[5][6][7] However, its functional potency can be greater at other subtypes, such as the α2B-adrenoceptor, where it acts as a full agonist.[5][6] At the α1A-adrenoceptor, it behaves as a partial agonist.[5][6] The relative expression of these receptor subtypes in target tissues, such as the human nasal mucosa, is crucial for its overall effect. The rank order of mRNA expression in this tissue is α(2A) > α(1A) ≥ α(2B) > α(1D) ≥ α(2C) >> α(1B).[5][6]

Molecular Modeling of the Oxymetazoline-Receptor Complex

Understanding the interaction between oxymetazoline(1+) and adrenergic receptors at an atomic level is crucial for rational drug design. Computational methods like molecular docking and molecular dynamics are employed to predict and analyze the binding modes.

3.1. Binding Site and Key Interactions

Molecular docking simulations have provided insights into the specific amino acid residues within the α1A-adrenergic receptor that are critical for binding oxymetazoline.[8] Key interactions include:

-

Ionic Interaction: The positively charged imidazoline ring of oxymetazoline(1+) forms a crucial ionic bond with the negatively charged carboxylate group of Aspartate-106 (Asp106) in transmembrane domain 3 (TM3).

-

Hydrogen Bonding: The hydroxyl group of Serine-188 (Ser188) in TM5 is involved in hydrogen bonding with the ligand.[8]

-

Aromatic and Hydrophobic Interactions: Phenylalanine residues, including Phe-289 (TM6) , Phe-308 (TM7) , and Phe-312 (TM7) , engage in aromatic (π-π stacking) and hydrophobic interactions with the phenyl and imidazoline rings of oxymetazoline.[8] The tert-butyl group of oxymetazoline also contributes to hydrophobic interactions within the binding pocket.

These interactions anchor the oxymetazoline molecule within the receptor's binding pocket, stabilizing the active conformation and initiating downstream signaling.

3.2. Computational Approaches

-

Homology Modeling: In the absence of high-resolution crystal structures for all α-adrenergic receptor subtypes, homology modeling is often the first step. This involves building a 3D model of the target receptor based on the known structure of a related protein (a template).[8]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10] Docking algorithms score different binding poses based on factors like steric, polar, and apolar interactions to identify the most likely binding mode.[11]

-

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to analyze the stability of the predicted ligand-receptor complex over time and to understand the dynamic changes that occur upon binding.[9][12]

Receptor Activation and Signaling Pathways

The binding of oxymetazoline to α1 and α2-adrenergic receptors triggers distinct intracellular signaling cascades.

-

α1-Adrenergic Receptor Pathway (Gq-coupled): Agonism at α1 receptors activates the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to smooth muscle contraction and vasoconstriction.[1][7]

-

α2-Adrenergic Receptor Pathway (Gi-coupled): Activation of α2 receptors, which are coupled to Gi proteins, leads to the inhibition of the enzyme adenylyl cyclase.[1][7] This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Reduced cAMP levels can also contribute to the vasoconstrictive effects.

Caption: Signaling pathways for α1 (Gq) and α2 (Gi) adrenergic receptors activated by oxymetazoline.

Quantitative Analysis of Receptor Interactions

The interaction of oxymetazoline with adrenergic receptors can be quantified by determining its binding affinity (Ki) and functional potency (EC50) and efficacy.

| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Efficacy | Reference |

| α1A | 8.8 ± 0.1 | 6.7 ± 0.1 | Partial Agonist | [5] |

| α1B | 7.5 ± 0.1 | - | - | [5] |

| α1D | 7.9 ± 0.1 | - | - | [5] |

| α2A | 8.9 ± 0.1 | - | - | [5] |

| α2B | 7.8 ± 0.1 | 8.1 ± 0.1 | Full Agonist | [5] |

| α2C | 8.3 ± 0.1 | - | - | [5] |